

Application Notes and Protocols: AMG 925 in Mouse Models

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Compound of Interest

Compound Name: AMG 925
CAS No.: 1401033-86-0
Cat. No.: B612021

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Introduction:

AMG 925 is a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML), making it a key therapeutic target.[1] **AMG 925** has demonstrated significant anti-tumor activity in preclinical mouse models of AML by inhibiting the proliferation and survival of cancer cells.[1][2] Notably, it has also shown efficacy against FLT3 mutants that are resistant to other inhibitors.[1][2] This document provides detailed application notes and protocols for the use of **AMG 925** in mouse models based on published preclinical evaluations.

Data Presentation

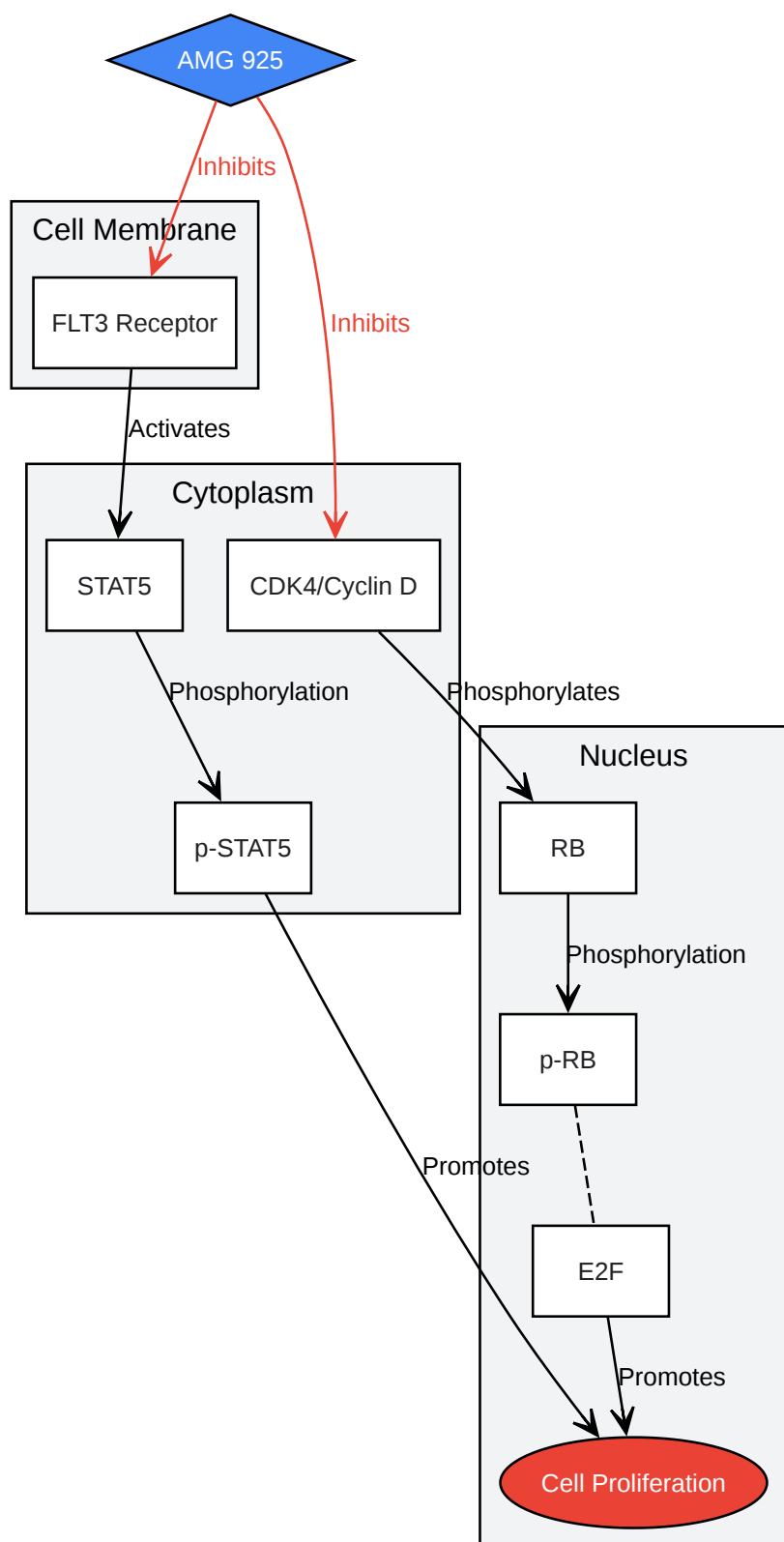
Table 1: Summary of **AMG 925** Dosage and Efficacy in Mouse Xenograft Models

Mouse Model	Cell Line	Administration Route	Dosage	Dosing Schedule	Treatment Duration	Key Outcomes	Reference
Subcutaneous Xenograft	MOLM13 (FLT3-ITD)	Oral	12.5, 25, 37.5 mg/kg	Twice daily (6 hours apart)	10 consecutive days	Dose-dependent tumor growth inhibition (TGI); 96% TGI at 37.5 mg/kg.	[3][4]
Subcutaneous Xenograft	Colo205	Oral	12.5, 25, 37.5, 50 mg/kg	Twice daily (6 hours apart)	10 consecutive days	Efficacy evaluation in a non-AML model.	[3][4][5]
Systemic Xenograft	MOLM13-Luc	Oral	12.5, 25, 37.5 mg/kg	Twice daily	10 consecutive days	Dose-dependent TGI of 71%, 97%, and 99.7% for 12.5, 25, and 37.5 mg/kg respectively. ED ₅₀ of 11 mg/kg.	[4][5]
Pharmacodynamic Study	MOLM13	Oral	12.5, 25, 37.5 mg/kg	Single dose	N/A	Maximum inhibition of P-	[2][3][5]

STAT5 at
6 hours
and P-
RB at 12
hours
with the
37.5
mg/kg
dose.

Signaling Pathway and Experimental Workflow

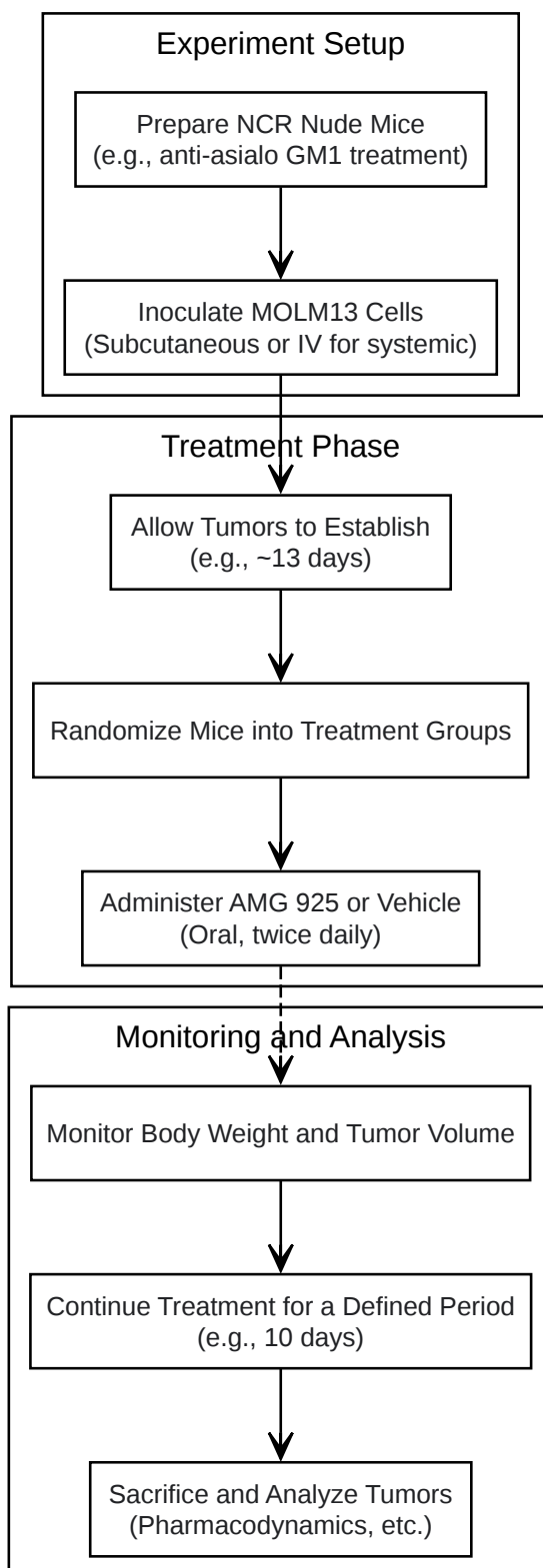
AMG 925 Mechanism of Action



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Caption: **AMG 925** dual-inhibits FLT3 and CDK4 signaling pathways.

In Vivo Efficacy Study Workflow



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Caption: Workflow for in vivo efficacy studies of **AMG 925** in mouse models.

Experimental Protocols

1. Subcutaneous Xenograft Model

- Animal Model: CrTac:NCR-Foxn1nu (NCR) nude mice are utilized.[3][4] To enhance tumor cell engraftment, mice can be treated with an intraperitoneal injection of anti-asialo GM1 antibody to suppress natural killer cell activity.[3]
- Cell Inoculation: 2×10^6 MOLM13 cells are inoculated subcutaneously on the flank of each mouse.[3][4][5]
- Tumor Growth and Treatment Initiation: Tumors are allowed to grow for approximately 13 days.[3][4][5] Once tumors reach a suitable size (e.g., 200-250 mm³ for pharmacodynamic studies), mice are randomized into treatment and vehicle control groups.[3]
- Drug Formulation and Administration: **AMG 925** is formulated in a vehicle such as 2% hydroxypropyl methylcellulose (HPMC) with 1% Tween 80.[3][4] The compound is administered orally via gavage.[3]
- Dosing Regimen: Mice are dosed twice daily, with administrations spaced 6 hours apart, for 10 consecutive days.[3][4][5]
- Monitoring and Endpoints: Tumor volume and body weight are monitored regularly throughout the study.[5] At the end of the treatment period, or at specified time points for pharmacodynamic studies, mice are euthanized, and tumors are harvested for analysis.

2. Systemic Xenograft Model

- Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or similar immunocompromised mice are suitable.
- Cell Line: A luciferase-expressing cell line, such as MOLM13-Luc, is used to allow for non-invasive monitoring of tumor burden via bioluminescent imaging.[3][4]
- Cell Inoculation: 5×10^4 MOLM13-Luc cells are injected intravenously via the tail vein.[3]

- Tumor Engraftment and Treatment Initiation: Tumor engraftment and dissemination are monitored using an in vivo imaging system (e.g., IVIS).[3] Treatment is typically initiated 6-7 days post-inoculation after randomizing mice based on whole-body tumor burden.[3]
- Drug Administration and Dosing: **AMG 925** is administered orally twice daily as described for the subcutaneous model.
- Monitoring and Endpoints: Tumor progression is monitored by bioluminescent imaging. The primary endpoints may include survival, hind limb paralysis, or a significant loss of body weight (>20%), at which point mice are humanely euthanized.[3][4]

3. Pharmacodynamic Studies

- Objective: To correlate the pharmacokinetic profile of **AMG 925** with its pharmacodynamic effects on target inhibition.
- Protocol:
 - Establish subcutaneous MOLM13 xenografts as described above.
 - Administer a single oral dose of **AMG 925** at various concentrations (e.g., 12.5, 25, 37.5 mg/kg).[2][3][5]
 - At various time points post-dose (e.g., 3, 6, 9, 12, and 24 hours), euthanize cohorts of mice.[2][3][4][5]
 - Harvest tumors and snap-freeze them for subsequent analysis.[3][4][5]
 - Prepare tumor lysates and analyze the phosphorylation status of STAT5 (P-STAT5) and retinoblastoma protein (P-RB) by methods such as Western blotting or ELISA to assess FLT3 and CDK4 inhibition, respectively.[2][3]
 - Plasma samples can also be collected at the same time points to determine the concentration of **AMG 925** and correlate it with the observed pharmacodynamic effects.[3][5]

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